molecular formula C7H6N4O5 B4586817 2-amino-4,6-dinitrobenzamide

2-amino-4,6-dinitrobenzamide

Cat. No.: B4586817
M. Wt: 226.15 g/mol
InChI Key: DUENZDMSNPGBEE-UHFFFAOYSA-N
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Description

2-Amino-4,6-dinitrobenzamide is an organic compound with the molecular formula C7H6N4O5 It is a derivative of benzamide, characterized by the presence of amino and nitro groups at specific positions on the benzene ring

Scientific Research Applications

2-Amino-4,6-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4,6-dinitrobenzamide typically involves the nitration of 2-amino-benzamide. The process begins with the introduction of nitro groups at the 4 and 6 positions of the benzene ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dinitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of nitro groups which are already in a high oxidation state.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Various nucleophiles such as halides, under basic or acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 2,4,6-triaminobenzamide.

    Substitution: Formation of substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, though less common.

Mechanism of Action

The mechanism of action of 2-amino-4,6-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dinitrotoluene: Similar structure but with a methyl group instead of an amide group.

    2-Amino-4,6-dinitrophenol: Similar structure but with a hydroxyl group instead of an amide group.

Uniqueness

2-Amino-4,6-dinitrobenzamide is unique due to the presence of both amino and nitro groups on the benzene ring, along with the amide functionality. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-amino-4,6-dinitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O5/c8-4-1-3(10(13)14)2-5(11(15)16)6(4)7(9)12/h1-2H,8H2,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUENZDMSNPGBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C(=O)N)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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